Ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups and hydroxy functionalities. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the use of organometallic initiators or the condensation of esters with other reagents. For instance, the synthesis of poly(ethylene oxide) with a formyl group at one end and a hydroxyl group at the other end was achieved through anionic ring-opening polymerization using a new organometallic initiator possessing an acetal moiety . Similarly, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate led to the formation of ethyl 4-oxo-6
Scientific Research Applications
Synthesis of Fluorine-containing Analogs
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is utilized in the synthesis of fluorine-containing analogs of non-steroidal anti-inflammatory drugs, through reactions with polyfluoroalkyl-containing oxo esters. This process highlights the compound's role in developing new pharmaceutical compounds with modified properties (Khudina, Burgart, & Saloutin, 2020).
Phase Behavior in Supercritical Media
The compound is emerging as an eco-friendly solvent in various industries, including food, pharmaceuticals, and chemicals. Its potential as a solvent in supercritical media and in supercritical extraction processes emphasizes its importance in industrial applications (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
Application in Catalytic Reactions
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate plays a significant role in catalytic reactions, such as the Friedel–Crafts reaction, to produce various trifluoro-hydroxypropanoates with high yields and enantioselectivity. This showcases its utility in facilitating chemical transformations for synthesizing specific molecular configurations (Wolf & Zhang, 2011).
Renewable Chemical Production
In the context of renewable chemistry, ethyl 3,3,3-trifluoro-2-hydroxypropanoate is significant in the production of acrylonitrile from renewable sources, marking a shift towards more sustainable chemical manufacturing processes (Karp et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCOLXVCLKJGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374559 | |
Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
CAS RN |
94726-00-8 | |
Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94726-00-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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